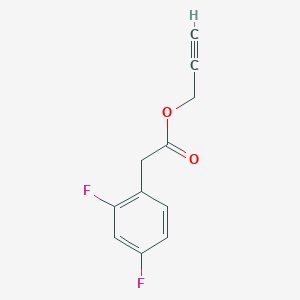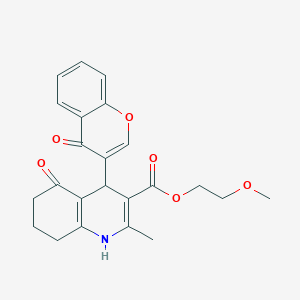
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is an organic compound that features a prop-2-ynyl group attached to a 2-(2,4-difluorophenyl)acetate moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of the prop-2-ynyl group with the biological activity of the difluorophenyl acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 2-(2,4-difluorophenyl)acetate typically involves the reaction of 2-(2,4-difluorophenyl)acetic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature, yielding the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted prop-2-ynyl derivatives.
Aplicaciones Científicas De Investigación
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of prop-2-ynyl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The difluorophenyl acetate moiety may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-ynyl esters: Similar compounds include other prop-2-ynyl esters, which share the prop-2-ynyl group but differ in the acyl moiety.
Difluorophenyl acetates: Compounds with the difluorophenyl acetate group but different alkyl or aryl substituents.
Uniqueness
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is unique due to the combination of the prop-2-ynyl group and the difluorophenyl acetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
prop-2-ynyl 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-2-5-15-11(14)6-8-3-4-9(12)7-10(8)13/h1,3-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBOBWFTRMOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-nitrophenyl)-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B4952226.png)
![1-(4-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4952232.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4952244.png)
![(5Z)-3-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952250.png)
![2-(4-chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4952251.png)
![1-(1,3-thiazol-4-ylcarbonyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4952258.png)
![N-[3-(2-ethylphenoxy)propyl]butan-1-amine](/img/structure/B4952268.png)
![2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B4952271.png)
![4-allyl-2-methoxy-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4952281.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4952295.png)
![N-(4-methylphenyl)-2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B4952304.png)
![ethyl {1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}carbamate](/img/structure/B4952310.png)
